molecular formula C19H28N4O3S B3809916 2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine

2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine

Cat. No.: B3809916
M. Wt: 392.5 g/mol
InChI Key: ASQFGUFJTWLPEN-UHFFFAOYSA-N
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Description

2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the selection of reagents and catalysts that are both cost-effective and environmentally friendly is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The piperidine and pyridine moieties can interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and ketoconazole share the imidazole ring and have similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine and piperine are structurally related and have diverse pharmacological properties.

    Pyridine Derivatives: Nicotine and pyridoxine are examples of pyridine-containing compounds with significant biological roles.

Uniqueness

What sets 2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[1-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S/c1-3-27(24,25)19-21-14-16(23(19)12-13-26-2)15-22-11-7-5-9-18(22)17-8-4-6-10-20-17/h4,6,8,10,14,18H,3,5,7,9,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQFGUFJTWLPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCCC2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine
Reactant of Route 2
2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine
Reactant of Route 3
2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine
Reactant of Route 4
2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine
Reactant of Route 5
2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine
Reactant of Route 6
2-[1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]pyridine

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